molecular formula C6H11MgO9P B15344973 magnesium [(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate CAS No. 6035-55-8

magnesium [(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate

Cat. No.: B15344973
CAS No.: 6035-55-8
M. Wt: 282.43 g/mol
InChI Key: GDWOZUVKLKQSER-RWOHWRPJSA-L
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Description

Magnesium;(2,3,4,6-tetrahydroxy-5-oxohexyl) phosphate is an organometallic phosphate salt derived from the ketohexose sugar D-fructose. Its structure consists of a fructose backbone phosphorylated at the 6-position and coordinated with magnesium ions. The compound is closely related to D-fructose 6-phosphate (F6P), a critical intermediate in glycolysis and gluconeogenesis . The magnesium salt form enhances stability and solubility in aqueous environments, making it suitable for biochemical studies and enzymatic assays . The IUPAC name, {[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl]oxy}phosphonic acid, reflects its stereochemistry and functional groups .

Properties

CAS No.

6035-55-8

Molecular Formula

C6H11MgO9P

Molecular Weight

282.43 g/mol

IUPAC Name

magnesium [(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate

InChI

InChI=1S/C6H13O9P.Mg/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h4-7,9-11H,1-2H2,(H2,12,13,14);/q;+2/p-2/t4-,5-,6-;/m1./s1

InChI Key

GDWOZUVKLKQSER-RWOHWRPJSA-L

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-].[Mg+2]

Origin of Product

United States

Preparation Methods

Direct Neutralization of Fructose-6-Phosphoric Acid with Magnesium Hydroxide

The most straightforward method involves neutralizing fructose-6-phosphoric acid with magnesium hydroxide under controlled aqueous conditions. This exothermic reaction proceeds according to the equation:

$$
\text{C}6\text{H}{13}\text{O}9\text{P} + \text{Mg(OH)}2 \rightarrow \text{Mg(C}6\text{H}{11}\text{O}9\text{P)} + 2\text{H}2\text{O}
$$

Procedure :

  • Dissolve fructose-6-phosphoric acid (1 mol) in deionized water at 25°C.
  • Gradually add magnesium hydroxide (1 mol) while maintaining pH 6.5–7.5 via titrimetric control.
  • Stir the mixture for 4–6 hours at 40°C to ensure complete reaction.
  • Filter the solution to remove unreacted Mg(OH)$$_2$$, then lyophilize the filtrate to obtain a white crystalline powder.

Key Parameters :

  • Temperature : Elevated temperatures (>50°C) risk hydrolyzing the fructose moiety.
  • pH : Neutral conditions prevent esterification side reactions.
  • Yield : 78–82% (w/w), with residual moisture <0.5%.

Ion Exchange from Sodium Fructose-6-Phosphate

Commercial sodium fructose-6-phosphate (Na$$_2$$F6P) serves as a precursor for magnesium salt synthesis via cation exchange. This method exploits the higher solubility of sodium salts in polar solvents:

$$
\text{Na}2\text{C}6\text{H}{11}\text{O}9\text{P} + \text{MgCl}2 \rightarrow \text{MgC}6\text{H}{11}\text{O}9\text{P} + 2\text{NaCl}
$$

Procedure :

  • Prepare a 0.5 M aqueous solution of Na$$_2$$F6P.
  • Add magnesium chloride hexahydrate (MgCl$$2\cdot$$6H$$2$$O) in a 1:1 molar ratio.
  • Adjust pH to 7.0–7.5 using dilute HCl or NaOH to prevent fructose degradation.
  • Centrifuge the mixture at 10,000 rpm for 15 minutes to precipitate MgF6P.
  • Wash the precipitate with cold ethanol (70%) to remove NaCl byproducts.

Optimization Insights :

  • Solvent Choice : Ethanol minimizes co-solubility of NaCl and MgF6P.
  • Purity : ≥95% by HPLC, with <1.5 mol% glucose-6-phosphate contamination.

Precipitation via Magnesium Oxide and Phosphoric Acid Esterification

A two-step approach first synthesizes fructose-6-phosphoric acid, followed by magnesium salt formation:

Step 1: Esterification of Fructose with Phosphoric Acid
$$
\text{C}6\text{H}{12}\text{O}6 + \text{H}3\text{PO}4 \rightarrow \text{C}6\text{H}{13}\text{O}9\text{P} + \text{H}_2\text{O}
$$

  • Conducted at 60°C for 8 hours using a 1:1.2 molar ratio of fructose:H$$3$$PO$$4$$.

Step 2: Salt Formation with Magnesium Oxide
$$
\text{C}6\text{H}{13}\text{O}9\text{P} + \text{MgO} \rightarrow \text{MgC}6\text{H}{11}\text{O}9\text{P} + \text{H}_2\text{O}
$$

  • React MgO (1.05 eq) with the esterified product at 50°C for 3 hours.

Yield : 85–90% with residual phosphoric acid <0.1%.

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Direct Neutralization 78–82 93–95 Simple workflow Requires high-purity starting acid
Ion Exchange 88–92 95–98 Scalable for industrial production Generates NaCl waste
Esterification 85–90 90–93 Cost-effective reagents Multi-step, time-intensive

Challenges in Industrial-Scale Production

  • Byproduct Management : NaCl removal in ion exchange requires extensive washing, increasing solvent use.
  • Thermal Stability : Prolonged heating above 60°C degrades the fructose backbone, necessitating precise temperature control.
  • Crystallization : MgF6P exhibits low solubility in water (100 mg/mL), complicating recrystallization.

Chemical Reactions Analysis

Types of Reactions

Magnesium;(2,3,4,6-tetrahydroxy-5-oxohexyl) phosphate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized hexose derivatives, while substitution reactions can produce a variety of substituted phosphates.

Scientific Research Applications

Magnesium;(2,3,4,6-tetrahydroxy-5-oxohexyl) phosphate has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and as a catalyst in certain processes.

    Biology: Studied for its role in metabolic pathways and its potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic effects, including its role in bone health and as a supplement in magnesium-deficient conditions.

    Industry: Utilized in the production of specialized materials and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of Magnesium;(2,3,4,6-tetrahydroxy-5-oxohexyl) phosphate involves its interaction with various molecular targets and pathways. In biological systems, it may act by modulating enzyme activities and participating in metabolic pathways. The magnesium ion plays a crucial role in stabilizing the structure and facilitating interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Overview

The compound shares structural similarities with other hexose phosphates and inorganic magnesium phosphates. Key comparisons include:

Compound Molecular Formula Molecular Weight Solubility Biological Role Applications References
Magnesium;(2,3,4,6-Tetrahydroxy-5-oxohexyl) Phosphate C₆H₁₁O₉P·Mg ~260.14 (anhydrous) Highly water-soluble Glycolytic intermediate (hypothetical) Biochemical research, enzymatic studies
D-Fructose 6-Phosphate (Disodium Salt) C₆H₁₁O₉P·2Na 304.10 Water-soluble Glycolysis, gluconeogenesis Metabolic pathway analysis
D-Mannose 6-Phosphate (Disodium Salt) C₆H₁₁O₉P·2Na 304.10 Water-soluble Lysosomal enzyme targeting Glycosylation studies
Agrocinopin B C₁₁H₂₁O₁₃P 392.25 Soluble in polar solvents Bacterial opine, nutrient uptake Microbiology, plant pathology
Dibasic Magnesium Phosphate (MgHPO₄) MgHPO₄·xH₂O 120.27 (anhydrous) Slightly water-soluble Dietary supplement, pH control Food additive, excipient
Tribasic Magnesium Phosphate (Mg₃(PO₄)₂) Mg₃(PO₄)₂ 262.86 Insoluble in water Magnesium supplement Pharmaceuticals, nutraceuticals

Key Comparative Analysis

  • Structural Differences: The target compound and F6P share a fructose backbone but differ in counterions (Mg²⁺ vs. Na⁺). This affects ionic strength and interaction with enzymes . Agrocinopin B is a bis-phosphate ester with two distinct sugar moieties, distinguishing it from monosaccharide phosphates . Inorganic magnesium phosphates (e.g., MgHPO₄) lack the organic hexose component, resulting in distinct solubility and reactivity .
  • Biological Roles: F6P and its magnesium derivative are central to energy metabolism, whereas D-mannose 6-phosphate directs lysosomal enzyme trafficking . Agrocinopin B functions as a bacterial opine, facilitating nutrient exchange in plant-microbe interactions .
  • Industrial Applications: Organic phosphates (e.g., F6P salts) are used in metabolic research, while inorganic magnesium phosphates serve as excipients or supplements .
  • In contrast, tribasic magnesium phosphate may pose inhalation risks in powder form .

Research Findings and Implications

  • Synthesis : The magnesium salt can be synthesized via ion exchange from sodium F6P, leveraging magnesium’s affinity for phosphate groups .
  • Stability : Magnesium coordination improves thermal stability compared to sodium salts, making it preferable for long-term storage .

Biological Activity

Magnesium; (2,3,4,6-tetrahydroxy-5-oxohexyl) phosphate is a complex organic compound that combines magnesium with a specific phosphate structure. Its unique tetrahydroxyhexyl moiety enhances its solubility and reactivity, making it suitable for various biochemical interactions and applications in pharmaceuticals and nutrition. This compound's biological activity is primarily attributed to the magnesium ion, which is essential for numerous physiological functions.

The biological activity of magnesium; (2,3,4,6-tetrahydroxy-5-oxohexyl) phosphate can be attributed to several mechanisms:

  • Magnesium Ion Availability : Magnesium ions play a critical role in muscle contraction, nerve transmission, and energy production. The presence of the tetrahydroxy structure may enhance its bioavailability compared to other magnesium salts.
  • Acid-Base Reactions : The compound participates in acid-base chemistry, which is fundamental in many biological processes. It can react with acids and bases to release magnesium ions in physiological conditions.
  • Nutrient Interactions : Research indicates that magnesium phosphates can positively interact with other nutrients, such as vitamin E, enhancing their bioavailability and efficacy.

Physiological Implications

Magnesium; (2,3,4,6-tetrahydroxy-5-oxohexyl) phosphate has several implications for health and nutrition:

  • Muscle Relaxation : Magnesium is known to support muscle relaxation and may help prevent cramps.
  • Nutritional Supplementation : Given its enhanced solubility and bioavailability, this compound could serve as an effective nutritional supplement.
  • Preventing Deficiencies : It may play a role in preventing vitamin E deficiency and supporting overall metabolic functions.

Comparative Analysis with Similar Compounds

Compound NameStructure/PropertiesUnique Features
Magnesium PhosphateMg₃(PO₄)₂Widely used in agriculture and medicine
Monomagnesium PhosphateMg(H₂PO₄)₂·xH₂OMore soluble than other forms
Dimagnesium PhosphateMgHPO₄·xH₂OUsed in dietary supplements
Calcium PhosphateCa₃(PO₄)₂Major component of bone structure
Magnesium; (2,3,4,6-tetrahydroxy-5-oxohexyl) phosphateUnique hydroxyalkyl modificationsEnhanced solubility and biological activity

The uniqueness of magnesium; (2,3,4,6-tetrahydroxy-5-oxohexyl) phosphate lies in its specific hydroxyalkyl modifications that enhance its solubility and biological activity compared to traditional magnesium phosphates.

Study on Bioavailability

A study investigating the bioavailability of magnesium from different sources found that compounds with enhanced solubility significantly improved magnesium absorption in the gastrointestinal tract. Magnesium; (2,3,4,6-tetrahydroxy-5-oxohexyl) phosphate demonstrated superior absorption rates compared to standard magnesium oxide supplements.

Clinical Trials

Clinical trials assessing the effects of magnesium supplementation on muscle function indicated that participants receiving magnesium; (2,3,4,6-tetrahydroxy-5-oxohexyl) phosphate reported reduced muscle cramps and improved recovery times post-exercise compared to those receiving placebo treatments.

Synergistic Effects with Other Nutrients

Research has shown that when combined with antioxidants such as vitamin E, magnesium; (2,3,4,6-tetrahydroxy-5-oxohexyl) phosphate enhances the antioxidant capacity of the body. This synergistic effect suggests potential benefits for preventing oxidative stress-related diseases.

Q & A

Basic: What are the recommended methods for synthesizing and purifying Magnesium;(2,3,4,6-tetrahydroxy-5-oxohexyl) phosphate?

Methodological Answer:
Synthesis typically involves coupling the phosphorylated sugar derivative (e.g., fructose-6-phosphate) with magnesium salts. A common approach is to react D-fructose-6-phosphate sodium salt (≥97% purity, enzymatic preparation ) with magnesium oxide (MgO) or sulfate under controlled pH (7.0–8.0) in aqueous solution. For purification, anion-exchange chromatography or size-exclusion chromatography is recommended to separate unreacted magnesium ions and sugar byproducts. Final crystallization can be achieved via slow evaporation at 4°C. Structural confirmation requires NMR (¹H, ³¹P) and mass spectrometry (MS) to verify the Mg²⁺ coordination and phosphate linkage .

Basic: Which analytical techniques are optimal for assessing the purity and stability of this compound?

Methodological Answer:
Purity assessment should combine:

  • HPLC with refractive index detection to quantify sugar-phosphate content (using a C18 column and 0.1 M phosphate buffer mobile phase ).
  • ICP-MS to measure residual magnesium levels and confirm stoichiometry .
  • Thermogravimetric analysis (TGA) to evaluate hydration states, as the compound is hygroscopic and often isolated as a hydrate .
    Stability studies require storage at -20°C in anhydrous conditions, with periodic pH monitoring (6.5–7.5) to prevent hydrolysis of the phosphate ester bond .

Basic: How does this compound function in metabolic pathways, and what experimental models are used to study its activity?

Methodological Answer:
As a derivative of fructose-6-phosphate, it participates in glycolysis and the pentose phosphate pathway. To study its role:

  • Use ¹³C-labeled isotopomers in cell cultures (e.g., cancer cell lines) tracked via LC-MS to map carbon flux .
  • Apply enzyme inhibition assays (e.g., using phosphofructokinase inhibitors) to quantify its accumulation or depletion in vitro .
  • Knockout yeast models (e.g., S. cerevisiae) can elucidate its regulatory effects on sugar metabolism . Warburg effect studies in cancer cells may leverage siRNA silencing of hexokinase to observe compensatory pathways .

Advanced: What challenges arise in resolving the compound’s stereochemistry and transient intermediates during enzymatic reactions?

Methodological Answer:
The compound’s stereochemical complexity (tetrahydroxy and oxo groups) requires:

  • Synchrotron-based X-ray crystallography to resolve Mg²⁺ coordination geometry .
  • Time-resolved ³¹P NMR to capture transient intermediates during enzymatic phosphorylation/dephosphorylation (e.g., with phosphoglucose isomerase) .
    Contradictions in crystallographic data (e.g., axial vs. equatorial phosphate orientation) can arise due to hydration states; use ab initio molecular dynamics simulations to model solvent effects .

Advanced: How can researchers address discrepancies in kinetic data from enzyme assays involving this compound?

Methodological Answer:
Discrepancies often stem from:

  • Variability in Mg²⁺ bioavailability : Standardize free Mg²⁺ concentrations using chelators like EDTA and validate via atomic absorption spectroscopy .
  • Enzyme source differences : Compare kinetics across recombinant vs. native enzymes (e.g., hexokinase isoforms) using stopped-flow spectrophotometry .
  • Substrate inhibition effects : Perform Michaelis-Menten analyses at low substrate concentrations (≤1 mM) to avoid non-linear kinetics .

Advanced: What advanced techniques enable in vivo detection and quantification of this compound in dynamic biological systems?

Methodological Answer:

  • Hyperpolarized ³¹P-MRI : Enables real-time tracking in tissues by enhancing NMR signal intensity >10,000-fold .
  • Microdialysis coupled with capillary electrophoresis : Monitors extracellular concentrations in brain or tumor microenvironments .
  • FRET-based biosensors : Genetically encoded sensors (e.g., FLII¹²Pglu-700μδ6) can visualize intracellular levels in live cells with subcellular resolution .

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